An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, commonly known as acetobromoglucose, is a pivotal glycosyl donor in carbohydrate chemistry. Its significance lies in its role as a versatile building block for the synthesis of a wide array of glycosides and oligosaccharides, many of which are integral to drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and relevant data for its characterization.
Chemical Properties and Characterization
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a white to off-white crystalline solid.[1][2] It is stable when stored in a dry environment, often stabilized with calcium carbonate, but is sensitive to moisture and decomposes in water.[1][2] It is soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2]
Physicochemical Properties
| Property | Value | References |
| CAS Number | 572-09-8 | [3] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [3] |
| Molecular Weight | 411.20 g/mol | [3] |
| Melting Point | 86-89 °C | [4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; decomposes in water | [2] |
| Optical Rotation | +194.5° (c=2, chloroform) | [5] |
Spectroscopic Data
The structural integrity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | References |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J₁=10.0 Hz, J₂=3.9 Hz, 1H), 4.33 (dd, J₁=11.5 Hz, J₂=3.9 Hz, 1H), 4.29 (ddd, J₁=6.3 Hz, J₂=5.4 Hz, J₃=1.5 Hz, 1H), 4.13 (dd, J₁=14.4 Hz, J₂=2.0 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H) ppm. | [5] |
| ¹³C NMR | The structure is routinely confirmed by ¹³C NMR spectroscopy. | [6] |
| IR Spectrum | The presence of acetyl groups and the pyranose ring is confirmed by characteristic IR absorption bands. | [7] |
Experimental Protocols
Synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
A common and efficient method for the synthesis of acetobromoglucose involves the bromination of β-D-glucose pentaacetate.
Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate [6]
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Preparation of Phosphorus Tribromide Solution: In a flask, suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid. Cool the mixture in an ice-water bath. Slowly add 3 mL of bromine to the suspension while maintaining the temperature. Stir the reaction mixture for 1 hour. Filter the solution to remove any unreacted phosphorus. The resulting filtrate is a solution of phosphorus tribromide in acetic acid.
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Bromination Reaction: To a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a suitable solvent, add the freshly prepared phosphorus tribromide solution.
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Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for approximately 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.
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Purification: The crude product is collected by filtration and washed with cold water. Recrystallization from a mixture of diethyl ether and pentane or diisopropyl ether affords pure 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide.[1] The reported yield for this reaction is approximately 83.5%.[6]
Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, employing glycosyl halides as donors.[8] 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a key substrate in this reaction. The reaction is typically promoted by heavy metal salts, such as silver carbonate or cadmium carbonate.[8][9]
Experimental Protocol: Glycosylation of a Cycloalkyl Alcohol [9]
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Reaction Setup: A mixture of the alcohol acceptor (e.g., 2-(4-methoxybenzyl)cyclohexanol) and cadmium carbonate in toluene is heated to azeotropically remove water.
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Addition of Glycosyl Donor: A solution of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide in toluene is added to the reaction mixture over a period of 5 minutes.
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Reaction and Monitoring: The reaction mixture is stirred and heated under azeotropic conditions for approximately 6 hours. The reaction progress is monitored by TLC.
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Work-up and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired glycoside. The reported yields for such reactions are in the range of 50-60%.[9]
Applications in Drug Development
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide serves as a crucial intermediate in the synthesis of various biologically active molecules and drugs.[6] The introduction of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved solubility, bioavailability, and reduced toxicity.
One notable application is in the synthesis of β-glucosides.[4] For example, it is a key precursor for the synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, a key intermediate in the production of Auranofin, a drug used in the treatment of rheumatoid arthritis.[2]
Safety and Handling
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is combustible and incompatible with strong oxidizing agents.[4] It should be stored in a cool, dry place away from moisture.
Conclusion
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is an indispensable reagent in carbohydrate chemistry with significant implications for drug discovery and development. Its ability to act as a versatile glycosyl donor in reactions like the Koenigs-Knorr synthesis allows for the construction of complex glycosidic linkages, paving the way for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and scientists working in this field.
References
- 1. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]
- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 3. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide(572-09-8) 1H NMR [m.chemicalbook.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
